Cas no 80866-81-5 (1-(4-chlorophenyl)cyclopropylmethanol)

1-(4-Chlorophenyl)cyclopropylmethanol is a chlorinated cyclopropyl alcohol derivative characterized by its unique structural features, including a cyclopropane ring and a hydroxymethyl group attached to a 4-chlorophenyl moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid cyclopropyl ring enhances steric and electronic properties, making it useful for modulating biological activity. The presence of the chlorophenyl group contributes to its lipophilicity, influencing solubility and reactivity in synthetic pathways. The hydroxymethyl functionality allows for further derivatization, enabling the construction of more complex molecular architectures. This compound is typically handled under controlled conditions due to its reactive nature.
1-(4-chlorophenyl)cyclopropylmethanol structure
80866-81-5 structure
Product Name:1-(4-chlorophenyl)cyclopropylmethanol
CAS No:80866-81-5
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD00066929
CID:723655
PubChem ID:2724020
Update Time:2025-09-27

1-(4-chlorophenyl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanemethanol,1-(4-chlorophenyl)-
    • 1-(4-Chlorophenyl)-1-cyclopropanemethanol
    • 1-(4-chlorophenyl)cyclopropylmethanol
    • 80866-81-5
    • [1-(4-chlorophenyl)-cyclopropyl]-methanol
    • CS-0088409
    • [1-(4-chlorophenyl)cyclopropyl]methanol
    • EN300-1967029
    • A50740
    • AB02717
    • RS-1014
    • AKOS023416964
    • (1-(4-Chlorophenyl)cyclopropyl)methanol
    • A839992
    • FT-0641781
    • SCHEMBL3615305
    • NS00038092
    • SB84246
    • 1-(p-Chlorophenyl)cyclopropanemethanol
    • BGZFRSZKNNOKSW-UHFFFAOYSA-N
    • DTXSID50230759
    • EINECS 279-585-1
    • [1-(4-CHLORO-PHENYL)-CYCLOPROPYL]-METHANOL
    • DB-056469
    • 1-(4-chlorophenyl)cyclopropanemethanol
    • MFCD00066929
    • MDL: MFCD00066929
    • Inchi: 1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2
    • InChI Key: BGZFRSZKNNOKSW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(CO)CC1

Computed Properties

  • Exact Mass: 182.05000
  • Monoisotopic Mass: 182.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0929 (rough estimate)
  • Melting Point: 50-54 °C
  • Boiling Point: 260.78°C (rough estimate)
  • Refractive Index: 1.5169 (estimate)
  • PSA: 20.23000
  • LogP: 2.36390
  • Solubility: Not available

1-(4-chlorophenyl)cyclopropylmethanol Security Information

1-(4-chlorophenyl)cyclopropylmethanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-(4-chlorophenyl)cyclopropylmethanol Pricemore >>

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Additional information on 1-(4-chlorophenyl)cyclopropylmethanol

1-(4-Chlorophenyl)cyclopropylmethanol: A Comprehensive Overview

1-(4-Chlorophenyl)cyclopropylmethanol, also known by its CAS number 80866-81-5, is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and a methanol group attached to the cyclopropane moiety. The presence of the 4-chlorophenyl group further enhances its chemical reactivity and functional versatility. This compound has been extensively studied for its potential applications in drug discovery, material synthesis, and as a building block in organic synthesis.

The structural uniqueness of 1-(4-chlorophenyl)cyclopropylmethanol lies in its cyclopropane ring, which is known for its high ring strain and reactivity. This makes it an attractive substrate for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents. For instance, researchers have explored its use as a precursor for synthesizing anti-inflammatory and antitumor agents. The cyclopropane ring's reactivity allows for the formation of diverse functional groups, making it a valuable intermediate in organic synthesis.

In terms of physical properties, 1-(4-chlorophenyl)cyclopropylmethanol exhibits a melting point of approximately -5°C and a boiling point around 120°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The compound's stability under normal conditions ensures its usability in laboratory settings without requiring specialized storage conditions.

Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 1-(4-chlorophenyl)cyclopropylmethanol. One notable approach involves the use of transition metal-catalyzed cyclopropanation reactions. For example, researchers have employed palladium-catalyzed cross-coupling reactions to synthesize this compound efficiently. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process by minimizing waste and reducing energy consumption.

The application of 1-(4-chlorophenyl)cyclopropylmethanol extends beyond traditional organic synthesis. It has been utilized as a chiral auxiliary in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This property is particularly valuable in the pharmaceutical industry, where chirality plays a crucial role in drug efficacy and safety. Recent studies have demonstrated its effectiveness in asymmetric induction during nucleophilic additions and other key transformations.

Furthermore, 1-(4-chlorophenyl)cyclopropylmethanol has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its potential as a component in organic field-effect transistors (OFETs), where its ability to modulate charge transport properties could lead to improved device performance.

In conclusion, 1-(4-chlorophenyl)cyclopropylmethanol stands out as a multifaceted compound with significant potential across various scientific domains. Its structural features, reactivity, and versatility make it an invaluable tool in modern chemistry. As research continues to uncover new applications and synthetic methods, this compound is poised to play an even more prominent role in advancing both academic and industrial pursuits.

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